3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Description
Properties
IUPAC Name |
3-chloro-4-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLFWRSATDFLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, the compound may inhibit certain enzymes involved in the detoxification pathways, leading to an accumulation of reactive oxygen species and subsequent cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses can result in severe toxicity, including liver and kidney damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can affect energy production and oxidative stress responses.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, which is often directed by targeting signals or post-translational modifications. For example, the compound’s presence in the mitochondria can lead to changes in mitochondrial function and energy production.
Biological Activity
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is an organic compound with significant potential in medicinal chemistry. With the molecular formula , it features a chlorinated benzaldehyde moiety and a piperidine-derived ethoxy group. This unique structure contributes to its biological activity, making it a candidate for various therapeutic applications.
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Chlorine, aldehyde, piperidine, ethoxy |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified; requires further study |
This compound is hypothesized to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound could act as an inhibitor by binding to the active sites of specific enzymes, preventing substrate access and thereby inhibiting enzymatic activity.
- Receptor Modulation : The piperidine ring may facilitate interactions with neurotransmitter receptors, influencing signal transduction pathways and potentially affecting neurological functions.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit various biological activities, particularly in cancer therapy and neuroprotection:
- Anticancer Properties : Similar compounds have shown efficacy against multiple cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies on piperidine derivatives suggest they can induce apoptosis in cancer cells .
- Neuroprotective Effects : The potential for this compound to modulate cholinergic activity suggests applications in treating neurodegenerative diseases like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluating a series of piperidine derivatives demonstrated that compounds similar to this compound exhibited cytotoxicity against breast cancer cells (MDA-MB-231). The IC50 values ranged from 7.9 to 92 µM, indicating promising anticancer potential .
Case Study 2: Neuroprotective Activity
Research on piperidine derivatives highlighted their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that such compounds could be beneficial in managing Alzheimer's disease symptoms by enhancing cholinergic signaling .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | Lacks chlorine substitution | Similar reactivity but different biological effects |
| 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | Bromine instead of chlorine | Exhibits different electronic properties affecting reactivity |
| 3-Chloroaniline | Simple amine structure | Less complex; shows variations in reactivity due to lack of aldehyde functionality |
Scientific Research Applications
Pharmaceutical Applications
1.1. Therapeutic Agent Development
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde serves as a valuable building block for synthesizing new therapeutic agents. The presence of the piperidin-1-yl moiety suggests potential interest for medicinal chemists, as piperidine rings are commonly found in many biologically active molecules, including some approved drugs. The aldehyde group can participate in various chemical reactions, allowing for further functionalization and exploration of biological activity.
1.2. Interaction Studies
Research indicates that compounds with similar structures may interact with enzymes and receptors, potentially leading to therapeutic effects. Preliminary studies suggest that this compound could exhibit binding affinity to various biological targets; however, further investigation is necessary to elucidate its specific interactions and mechanisms of action within biological systems.
Chemical Research Applications
2.1. Synthetic Organic Chemistry
The compound's versatility in synthetic organic chemistry is notable. It can undergo multi-step organic reactions to yield various derivatives that may possess enhanced biological properties or novel functionalities.
2.2. Comparative Structural Analysis
Comparative studies with structurally similar compounds provide insights into the unique properties of this compound. For instance:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | Lacks chlorine substitution | Demonstrates similar reactivity but different biological activity |
| 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | Bromine instead of chlorine | Exhibits different electronic properties affecting reactivity |
| 3-Chloroaniline | Simple amine structure | Less complex but shows variations in reactivity due to lack of aldehyde functionality |
These comparisons highlight how the chlorine atom and the specific arrangement of functional groups contribute to the distinct chemical behavior and potential applications of this compound.
Material Science Applications
3.1. Liquid Crystals and Polymers
The aromatic core and ethoxy chain of this compound indicate potential for applications in material science, particularly in the development of liquid crystals and polymers. Aromatic compounds are often utilized in these fields due to their stability and unique electronic properties, while ethoxy chains can influence solubility and self-assembly behaviors.
Safety Considerations
While specific safety data on this compound is limited, general safety considerations for aromatic aldehydes apply, including potential skin irritation and respiratory tract issues upon inhalation. The presence of chlorine may introduce additional hazards that require thorough testing to confirm.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₄H₁₇ClNO₂
- Molecular Weight : 278.74 g/mol
- Purity : Available in 92%, 95%, and 98% grades, though some suppliers have discontinued production due to synthesis challenges or market demand shifts .
- Pricing : Historically priced at €532.00 (50mg) and €1,472.00 (500mg) for 95% purity .
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted benzaldehydes with variable substituents on the aromatic ring and side chains. Below is a detailed comparison with its closest analogs:
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
- Structural Difference : Methoxy (-OCH₃) replaces the chloro (-Cl) group at the 3-position.
- Impact: The methoxy group is electron-donating, reducing electrophilicity at the aldehyde compared to the electron-withdrawing chloro group. This alters reactivity in condensation or nucleophilic addition reactions .
- Applications : Used in synthesizing ligands for G-protein-coupled receptors (GPCRs) .
- Availability : Supplied by 10+ vendors, indicating broader research utility compared to the chloro analog .
3-Chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS: 1284907-01-2)
- Structural Difference : Imidazole replaces piperidine in the ethoxy side chain.
- Applications : Explored in antifungal and anticancer agent development .
2-[4-(2-Chlorobenzoyl)phenoxy]acetic Acid (CAS: 1184222-62-5)
- Structural Difference : Acetic acid moiety replaces the benzaldehyde group, and a chlorobenzoyl group is appended.
- Impact :
- Carboxylic acid functionality enables salt formation, enhancing water solubility.
- The chlorobenzoyl group may confer anti-inflammatory properties.
Comparative Data Table
Commercial and Research Status
- This compound: Limited availability post-discontinuation; researchers may substitute with methoxy or morpholine analogs .
- Market Trends : Piperidine-containing benzaldehydes remain prominent in central nervous system (CNS) drug discovery, while imidazole variants gain traction in oncology .
Preparation Methods
Step A: Conversion of 2-Chloro-5-bromobenzoic acid to 5-Bromo-2-chlorobenzoyl chloride
- Starting Material: 2-Chloro-5-bromobenzoic acid
- Reagents: Acylating chlorination reagents such as oxalyl chloride with catalytic DMF or thionyl chloride (SOCl2)
- Solvent: Non-protic solvents like methylene chloride, acetonitrile, or toluene
- Conditions:
- Temperature: -40°C to 100°C
- Reaction time: 1 to 48 hours
- Outcome: Formation of 5-bromo-2-chlorobenzoyl chloride with high efficiency.
Step B: Friedel-Crafts Acylation to form (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone
- Reagents: Phenetole (4-ethoxyphenyl ether), acid catalysts (Lewis acids such as aluminum chloride preferred)
- Solvent: Methylene chloride or mixtures including 1,2-dichloroethane
- Conditions:
- Cooling temperature: -20°C to 10°C (preferably 0°C)
- Reaction time: 1 to 24 hours
- Molar ratio of phenetole to benzoyl chloride: 0.9 to 1.5 (preferably 0.9 to 0.95)
- Outcome: Formation of the ketone intermediate via Friedel-Crafts acylation.
Step C: Reduction of Ketone to Benzyl Derivative
- Reagents: Reduction systems such as triethylsilane-acid system or hydrazine hydrate-alkali system
- Solvent: Glycol ethers preferred, alternatives include methylene chloride, acetonitrile, tetrahydrofuran, or methanol
- Conditions:
- Temperature: -20°C to 200°C
- Reaction time: 1 to 20 hours
- Molar ratio of ketone to reducing agent: 1 to 10 (preferably 1 to 3)
- Outcome: Conversion of the ketone to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate.
Step D: Formylation to Obtain 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde
- Reagents: Formylation reagents such as Vilsmeier-Haack reagents (e.g., POCl3/DMF)
- Solvent: Organic solvents compatible with formylation (e.g., dichloromethane)
- Conditions:
- Temperature: -10°C to 60°C
- Reaction time: 1 to 20 hours
- Outcome: Introduction of the aldehyde group at the 3-position, yielding the target aldehyde intermediate.
Step E: Introduction of Piperidin-1-yl Ethoxy Group
- Approach: Nucleophilic substitution or etherification of the 4-hydroxybenzaldehyde derivative with 2-(piperidin-1-yl)ethyl halide or via Williamson ether synthesis
- Reagents: 2-(piperidin-1-yl)ethyl bromide or chloride, base (e.g., potassium carbonate)
- Solvent: Polar aprotic solvents such as DMF or DMSO
- Conditions:
- Temperature: 50°C to 100°C
- Reaction time: Several hours until completion
- Outcome: Formation of this compound with high purity and yield.
Data Table Summarizing Key Reaction Parameters
| Step | Reaction Type | Starting Material | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) (Reported) |
|---|---|---|---|---|---|---|---|
| A | Acyl Chloride Formation | 2-Chloro-5-bromobenzoic acid | Oxalyl chloride + DMF or SOCl2 | Methylene chloride, toluene | -40 to 100 | 1–48 | High (Exact % N/A) |
| B | Friedel-Crafts Acylation | 5-Bromo-2-chlorobenzoyl chloride | Phenetole + AlCl3 (acid catalyst) | Methylene chloride | 0 to 30 | 1–24 | High (Exact % N/A) |
| C | Reduction | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone | Triethylsilane-acid or Hydrazine hydrate-alkali system | Glycol ether | -20 to 200 | 1–20 | High (Exact % N/A) |
| D | Formylation | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Vilsmeier-Haack reagent (POCl3/DMF) | Dichloromethane | -10 to 60 | 1–20 | High (Exact % N/A) |
| E | Etherification | 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde | 2-(Piperidin-1-yl)ethyl halide + base (K2CO3) | DMF, DMSO | 50 to 100 | Several | High (Exact % N/A) |
Research Findings and Analysis
- The synthetic route described is advantageous due to the use of cheap and readily available starting materials such as 2-chloro-5-bromobenzoic acid and phenetole derivatives.
- The stepwise approach allows for high selectivity and yields at each stage, minimizing side reactions and purification difficulties.
- Utilization of Lewis acid catalysts like aluminum chloride in Friedel-Crafts acylation enhances reaction efficiency and product purity.
- The reduction step employs mild reducing agents such as triethylsilane under acidic conditions, which is safer and more selective compared to traditional hydride reagents.
- The final formylation step, commonly using Vilsmeier-Haack conditions, efficiently introduces the aldehyde group without overreaction or degradation of sensitive substituents.
- Introduction of the piperidinyl ethoxy moiety via nucleophilic substitution is a well-established method, ensuring robust formation of the ether linkage critical for biological activity.
- Overall, the described synthesis route is shorter and higher yielding compared to older methods, which involved more steps and lower overall recovery (previously reported as low as 7.8% total yield for similar compounds).
Q & A
Q. What are the common synthetic routes for 3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde?
- Methodological Answer : The synthesis typically involves sequential substitution and condensation reactions. A general approach includes:
Piperidine Intermediate Preparation : Formation of the piperidinyl-ethoxy moiety via nucleophilic substitution between 1-(2-chloroethyl)piperidine and a phenolic aldehyde precursor under reflux in polar aprotic solvents (e.g., DMF) .
Aldehyde Functionalization : Chlorination at the 3-position of the benzaldehyde core using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C .
Key parameters include temperature control (±2°C) and stoichiometric ratios (e.g., 1:1.2 for aldehyde:chlorinating agent). Yield optimization often requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the piperidinyl-ethoxy chain (δ 2.5–3.5 ppm for N-CH₂ protons) and aldehyde proton (δ ~9.8 ppm, singlet). Aromatic protons appear as a multiplet between δ 7.0–8.0 ppm .
- FTIR : Aldehyde C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 294.1 (calculated for C₁₄H₁₇ClNO₂) .
- X-ray Crystallography : Resolves spatial arrangement of the chloro and piperidinyl-ethoxy groups (e.g., dihedral angles between aromatic and piperidine rings) .
Q. What are its primary applications in medicinal chemistry research?
- Methodological Answer :
- Intermediate in Drug Synthesis : Used to prepare thiazolidinedione derivatives (e.g., pioglitazone analogs) via condensation with heterocyclic amines, followed by catalytic hydrogenation .
- Biological Activity Screening : Evaluated for kinase inhibition (e.g., PI3K/AKT pathway) due to the piperidine moiety’s affinity for ATP-binding pockets. Assays include fluorescence polarization and cellular IC₅₀ determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-products during synthesis?
- Methodological Answer :
- By-Product Analysis : Common impurities include over-chlorinated derivatives (e.g., 3,5-dichloro analogs) and unreacted intermediates. Monitor via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .
- Optimization Strategies :
- Solvent Selection : Use DMF for improved solubility of intermediates, reducing side reactions.
- Temperature Gradients : Stepwise heating (0°C → 25°C → 60°C) during chlorination minimizes di-substitution .
- Catalyst Screening : Pd/C or Raney Ni for selective reduction of nitro intermediates in multi-step syntheses .
Q. How can structural modifications enhance its bioactivity while retaining core functionality?
- Methodological Answer :
- Derivative Design :
Oxime Formation : React the aldehyde with hydroxylamine hydrochloride to form an oxime, improving metabolic stability (e.g., 60% yield in EtOH under reflux) .
Piperidine Substitution : Replace piperidine with morpholine or azepane to modulate lipophilicity (logP) and blood-brain barrier penetration .
- SAR Studies :
- In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like 5-lipoxygenase .
- In Vitro Assays : Compare IC₅₀ values of derivatives in enzyme inhibition studies (e.g., COX-2) .
Q. What analytical challenges arise in resolving crystallographic data for this compound?
- Methodological Answer :
- Crystal Growth : Slow diffusion of hexane into a dichloromethane solution yields X-ray quality crystals. Challenges include polymorphism and solvent retention .
- Data Interpretation :
- Hydrogen Bonding : Weak C–H···O interactions (2.8–3.1 Å) complicate electron density maps. Use SHELXL for refinement with isotropic displacement parameters .
- Torsional Strain : The piperidinyl-ethoxy chain may adopt non-planar conformations, requiring constrained refinement (e.g., DFIX commands) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
